pKa Shift: 2-Fluoro Substitution Increases Benzimidazole NH Acidity by ~2.1 pKa Units Versus Non-Fluorinated Benzimidazole
The 2-fluoro substituent on the benzimidazole core exerts a pronounced electron-withdrawing effect on the imidazole ring, significantly altering the acidity of the NH proton. For the 2-fluoro-1H-benzimidazole substructure (CAS 57160-78-8), the pKa for NH deprotonation is estimated at approximately 7.6, representing an increase of about 2.1 pKa units compared to unsubstituted benzimidazole (pKa ~5.5) . For the target compound 2-fluoro-1H-benzo[d]imidazol-5-amine, the additional electron-donating 5-amino group is expected to further modulate the pKa, but the dominant 2-fluoro effect remains the primary differentiator from the non-fluorinated analog 1H-benzo[d]imidazol-5-amine (CAS 934-22-5). This pKa shift alters ionization state at physiological pH and impacts solubility, permeability, and protein binding. The comparator 6-fluoro-1H-benzimidazol-5-amine (CAS 118134-21-7) lacks the direct imidazole ring fluorination effect, resulting in a distinct acid-base profile .
| Evidence Dimension | NH acidity (pKa of benzimidazole NH proton) |
|---|---|
| Target Compound Data | Estimated pKa ~7.6 for the 2-fluoro-1H-benzimidazole substructure; modulated by 5-NH₂ in the target compound (precise experimental value not available) |
| Comparator Or Baseline | Benzimidazole (unsubstituted): pKa ~5.5; 1H-benzo[d]imidazol-5-amine (CAS 934-22-5): pKa not experimentally reported but expected near benzimidazole range; 6-fluoro-1H-benzimidazol-5-amine: pKa influenced primarily by benzene-ring fluorine, not imidazole-ring fluorine |
| Quantified Difference | ΔpKa ≈ +2.1 units for 2-fluoro substitution on the benzimidazole core vs. unsubstituted benzimidazole (class-level data from 2-fluoro-1H-benzimidazole) |
| Conditions | Estimated pKa values derived from computational prediction and vendor-reported data for the 2-fluoro-1H-benzimidazole substructure |
Why This Matters
A 2-pKa-unit shift fundamentally alters the ionization state at physiological pH (~7.4), directly impacting aqueous solubility, passive membrane permeability, and protein binding—key determinants of in vivo ADME that cannot be replicated by non-fluorinated or benzene-ring-fluorinated analogs.
